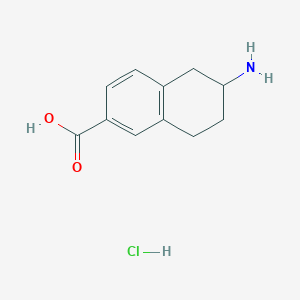
5-(4-Benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)oxazole-4-carbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BPOC belongs to the class of oxazole derivatives and exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
PPARgamma Agonists Development
Compounds with similar structural components have been explored for their potential as PPARgamma agonists. These agonists are significant for their role in regulating glucose and lipid metabolism, offering therapeutic potential in treating conditions such as diabetes and obesity. Research has focused on optimizing certain moieties to enhance solubility and selectivity towards PPARgamma, indicating the importance of structural modifications in developing effective therapeutic agents (J. Collins et al., 1998).
Antimicrobial Activity
Novel derivatives structurally related to the compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in discovering new antimicrobial agents amidst rising antibiotic resistance. By characterizing the antimicrobial activities of novel compounds, researchers can identify potential candidates for further development into antibiotics (Amal Al‐Azmi & H. Mahmoud, 2020).
Corrosion Inhibition
Derivatives of similar compounds have been assessed for their effectiveness as corrosion inhibitors. This application is vital in protecting metals from corrosion, particularly in industrial settings. Such research contributes to the development of more efficient and environmentally friendly corrosion inhibitors, highlighting the compound's relevance beyond biomedical applications (M. Yadav et al., 2016).
Synthesis of Novel Molecules
The compound's structural framework has been utilized in the synthesis of various novel molecules, demonstrating its versatility as a building block in organic synthesis. This includes the creation of diverse molecules with potential applications in drug development and materials science. Such research underlines the compound's importance in facilitating the exploration of new chemical spaces (Lucas Lemaire et al., 2015).
Anticancer Activity
Compounds with similar functionalities have been synthesized and their anticancer activities evaluated. This research is critical in the ongoing search for new anticancer drugs. By understanding the biological activities of these compounds, researchers can design more effective treatments for various cancers (M. Kachaeva et al., 2018).
properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-6-7-16(17(23)12-15)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCHGHANUPVSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)
![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)
![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)
![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)


![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)